1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine
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Overview
Description
1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazinone moiety, and a chloromethylbenzyl group
Preparation Methods
The synthesis of 1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chloromethylbenzyl Group: The chloromethylbenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyridazinone intermediate.
Attachment of the Piperidine Ring: The final step involves the coupling of the piperidine ring to the pyridazinone core through an esterification or amidation reaction, using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester or amide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the modulation of biological activity.
Pharmacology: Studies have investigated its effects on different biological pathways, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(((1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl)oxy)acetyl)piperidine can be compared with other pyridazinone derivatives and piperidine-containing compounds. Similar compounds include:
1-(alpha-(Chloromethyl)benzyl)-1,6-dihydro-6-oxo-3-pyridazinyl derivatives: These compounds share the pyridazinone core and chloromethylbenzyl group but may differ in the substituents attached to the core.
Piperidine derivatives: Compounds containing the piperidine ring, which may have different functional groups attached to the ring.
Other pyridazinone derivatives: Compounds with variations in the substituents on the pyridazinone core, leading to differences in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17072-86-5 |
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Molecular Formula |
C19H22ClN3O3 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(2-chloro-1-phenylethyl)-6-(2-oxo-2-piperidin-1-ylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C19H22ClN3O3/c20-13-16(15-7-3-1-4-8-15)23-18(24)10-9-17(21-23)26-14-19(25)22-11-5-2-6-12-22/h1,3-4,7-10,16H,2,5-6,11-14H2 |
InChI Key |
KVTJGEJLJBCIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=NN(C(=O)C=C2)C(CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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